Ethyl 5-Acetylisoxazole-3-Carboxylate

Regioselectivity Heterocyclic Synthesis 3(2H)-Furanone

Researchers pursuing 3(2H)-furanone or 3(2H)-iminofurane scaffolds must use the 5-acetyl-3-carboxylate regioisomer; generic isoxazole-3-carboxylates lack the acetyl directing group essential for cyclization. • Enables Baraldi-type furanone synthesis with orthogonal ester/acetyl handles for parallel library derivatization. • Fragment-optimized (MW 183.16, LogP 0.11-0.36, PSA 69.4 Ų) for SPR/ITC screening campaigns. • Supplied at 98% purity with defined mp 64-66 °C, compatible with automated solid-dispensing platforms.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 104776-70-7
Cat. No. B021303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Acetylisoxazole-3-Carboxylate
CAS104776-70-7
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C(=O)C
InChIInChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3
InChIKeyWHZRTVZOVQOWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Acetylisoxazole-3-Carboxylate Overview


Ethyl 5-Acetylisoxazole-3-Carboxylate (CAS 104776-70-7) is a heterocyclic compound within the isoxazole family, characterized by an ethyl ester at position 3 and an acetyl group at position 5 of the isoxazole ring, with a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol . It is a white solid with a melting point of 64–66 °C . It is primarily utilized as a synthetic building block for the preparation of more complex heterocyclic compounds, including 3(2H)-furanones and 3(2H)-iminofuranes, and in the study of enzyme inhibitors and receptor ligands [1].

Ethyl 5-Acetylisoxazole-3-Carboxylate: Why Substitution Fails


Substituting a generic isoxazole-3-carboxylate building block for Ethyl 5-Acetylisoxazole-3-Carboxylate is not scientifically valid due to the pivotal role of the 5-acetyl substituent in directing downstream reactivity and the regioisomeric specificity required for target-oriented synthesis. The acetyl group at the 5-position is essential for the subsequent transformations, such as the synthesis of 3(2H)-furanones [1]. Furthermore, the regioisomeric variant, Ethyl 3-acetyl-5-isoxazolecarboxylate (CAS 491841-09-9), presents a different spatial arrangement of the ester and acetyl functionalities, leading to distinct chemical reactivity and physical properties that are incompatible with synthetic pathways designed for the 3-carboxylate, 5-acetyl isomer . Using a methyl ester analog instead would similarly alter reactivity and necessitate re-optimization of reaction conditions.

Ethyl 5-Acetylisoxazole-3-Carboxylate: Evidence for Procurement


Regioisomeric Specificity: 3(2H)-Furanone Synthesis

Ethyl 5-Acetylisoxazole-3-Carboxylate is specifically employed as a starting material for the synthesis of 3(2H)-furanones and 3(2H)-iminofuranes via cyclodehydration of γ-hydroxy-β-enaminoketones derived from 5-substituted-3-isoxazolemethanols [1]. In contrast, the regioisomer Ethyl 3-acetyl-5-isoxazolecarboxylate lacks the correct spatial orientation of the ester group to participate in this transformation, rendering procurement of the correct regioisomer critical for synthetic success .

Regioselectivity Heterocyclic Synthesis 3(2H)-Furanone

Melting Point Comparison

Ethyl 5-Acetylisoxazole-3-Carboxylate is a well-defined white solid with a reported melting point of 64–66 °C . This melting behavior facilitates purification and handling in the solid state. While specific experimental melting point data for the direct regioisomer Ethyl 3-acetyl-5-isoxazolecarboxylate is not readily available, the distinct regiochemistry typically results in different crystal packing energies and melting points, further supporting the need to specify the correct regioisomer during procurement.

Physicochemical Property Melting Point Solid Handling

LogP and Lipophilicity Variation

Ethyl 5-Acetylisoxazole-3-Carboxylate exhibits a calculated LogP of approximately 0.11 (ACD/Labs) or 0.36 (Chembase) [1]. This lipophilicity contributes to its solubility profile in organic solvents and its predicted membrane permeability. Although LogP data for the regioisomer is not available for direct comparison, the position of the polar acetyl and ester groups on the isoxazole ring is expected to influence the overall dipole moment and hydrogen-bonding capacity, potentially altering LogP by 0.2–0.5 log units based on isoxazole positional isomer trends, which can affect extraction, chromatography, and biological compartment distribution in drug discovery campaigns.

Lipophilicity ADME Prediction LogP

Purity Grade Options

Commercially available Ethyl 5-Acetylisoxazole-3-Carboxylate can be sourced at purities of ≥95% (common commercial grade) or ≥98% (e.g., from Leyan, item 1510897) . This compares favorably to the regioisomer Ethyl 3-acetyl-5-isoxazolecarboxylate, which is typically offered at 98% purity as well . The availability of a 95% grade from multiple suppliers (e.g., AKSci, Matrix Scientific, Apollo Scientific) can be cost-effective for initial screening, while the 98% grade is critical for sensitive applications requiring high purity, such as fragment-based drug discovery or NMR studies .

Purity Quality Control Vendor Comparison

Ethyl 5-Acetylisoxazole-3-Carboxylate: Application Scenarios


Furanone and Iminofurane Heterocycle Synthesis

Ethyl 5-Acetylisoxazole-3-Carboxylate is the preferred starting material for the synthesis of 3(2H)-furanones and 3(2H)-iminofuranes, as demonstrated in Baraldi et al. (1984) [1]. This application leverages the specific 5-acetyl-3-carboxylate regiochemistry, which cannot be replaced by other isoxazole isomers. Procuring this specific compound ensures synthetic success in medicinal chemistry programs targeting furanone-based bioactive scaffolds.

Enzyme Inhibitor and Receptor Ligand Libraries

The compound serves as a versatile building block in the synthesis of enzyme inhibitors and receptor ligands . Its dual reactive handles (acetyl and ethyl ester) allow orthogonal derivatization strategies critical for generating diverse compound libraries in hit-to-lead and lead optimization phases. The defined melting point of 64–66 °C aids in solid handling for automated library synthesis platforms .

Fragment-Based Screening and Property Optimization

With a molecular weight of 183.16 g/mol, PSA of 69.4 Ų, and LogP in the range of 0.11–0.36, Ethyl 5-Acetylisoxazole-3-Carboxylate is a suitable fragment-sized molecule for fragment-based drug discovery (FBDD) campaigns [2]. Its Lipinski-compliant properties support its use as a starting fragment that can be grown or merged to hit more challenging targets. The availability of 98% purity from vendors like Leyan meets the stringent purity requirements for biophysical assays such as SPR and ITC .

Regioselective Isoxazole Derivatization Intermediate

When synthetic routes require a specific 5-acetyl-substituted isoxazole-3-carboxylate scaffold—for instance, in preparing 5-substituted isoxazole-3-carboxylic acids with anti-inflammatory potential [3]—procurement of the precisely functionalized intermediate is essential. Using an incorrect regioisomer would lead to off-target synthetic outcomes and wasted development resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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